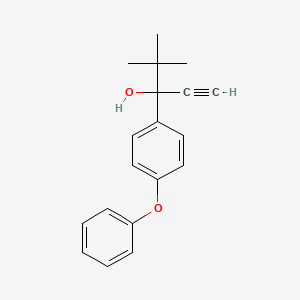
1,1-Dimethyl-4-(3-trifluoromethylphenyl)semicarbazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-4-(3-trifluoromethylphenyl)semicarbazide is a chemical compound with the molecular formula C10H12F3N3O and a molecular weight of 247.22 g/mol It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a semicarbazide moiety
Méthodes De Préparation
The synthesis of 1,1-Dimethyl-4-(3-trifluoromethylphenyl)semicarbazide typically involves a multi-step process. One common method includes the formation of a carbamate from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and a primary or secondary amine. This intermediate is then reacted with hydrazine to yield the desired semicarbazide . The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1,1-Dimethyl-4-(3-trifluoromethylphenyl)semicarbazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,1-Dimethyl-4-(3-trifluoromethylphenyl)semicarbazide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.
Biology: Research has explored its potential as an inhibitor in various biological pathways, making it a candidate for drug development.
Medicine: Its unique structure allows it to interact with specific molecular targets, which can be useful in designing new therapeutic agents.
Mécanisme D'action
The mechanism by which 1,1-Dimethyl-4-(3-trifluoromethylphenyl)semicarbazide exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit ethylene production in plants by affecting the abscisic acid-related processes . This inhibition occurs through the prevention of abscisic acid accumulation, which in turn reduces ethylene production during natural senescence in plants.
Comparaison Avec Des Composés Similaires
1,1-Dimethyl-4-(3-trifluoromethylphenyl)semicarbazide can be compared with other semicarbazides, such as:
- 1,1-Dimethyl-4-(2,4,5-trichlorophenyl)semicarbazide
- 1,1-Dimethyl-4-(4-(methylthio)phenyl)semicarbazide
- 1,1-Dimethyl-4-(2-ethylphenyl)semicarbazide
- 1-Acetyl-4-(3-trifluoromethylphenyl)semicarbazide
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical properties and applications . The presence of the trifluoromethyl group in this compound imparts unique reactivity and stability, making it distinct from its analogs.
Propriétés
Numéro CAS |
22546-21-0 |
|---|---|
Formule moléculaire |
C10H12F3N3O |
Poids moléculaire |
247.22 g/mol |
Nom IUPAC |
1-(dimethylamino)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C10H12F3N3O/c1-16(2)15-9(17)14-8-5-3-4-7(6-8)10(11,12)13/h3-6H,1-2H3,(H2,14,15,17) |
Clé InChI |
YEAMESWUEAOOCR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)NC(=O)NC1=CC=CC(=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11947649.png)


![9-bromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11947669.png)

![1-[4-(Methylsulfanyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11947686.png)



![2-[(2-Methoxyethyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11947700.png)

